molecular formula C8H5F2NO B159266 [Difluoro(isocyanato)methyl]benzene CAS No. 1644-16-2

[Difluoro(isocyanato)methyl]benzene

Katalognummer B159266
CAS-Nummer: 1644-16-2
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: WAIWRORXUAQICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Difluoro(isocyanato)methyl]benzene is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is also known as 1,3-difluoro-4-isocyanatomethylbenzene and has a molecular formula of C8H5F2NO.

Wissenschaftliche Forschungsanwendungen

[Difluoro(isocyanato)methyl]benzene has several potential scientific research applications. It has been used as a building block in the synthesis of various organic compounds. It has also been used in the development of new materials such as polymers and coatings. Additionally, it has been used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [Difluoro(isocyanato)methyl]benzene is not well understood. However, it is believed that this compound reacts with various functional groups in organic compounds, leading to the formation of new compounds with different properties. It is also believed that this compound may have potential as a reactive intermediate in organic synthesis.

Biochemische Und Physiologische Effekte

There is limited information available regarding the biochemical and physiological effects of [Difluoro(isocyanato)methyl]benzene. However, it is known that this compound can react with various amino acids and proteins, leading to the formation of new compounds with different properties. It is also believed that this compound may have potential as a tool for studying protein structure and function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [Difluoro(isocyanato)methyl]benzene is its versatility. It can be used in a wide range of organic synthesis reactions and has potential applications in various fields. However, one of the main limitations of this compound is its toxicity. It can be hazardous to handle and requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions related to [Difluoro(isocyanato)methyl]benzene. One potential direction is the development of new synthetic methods for this compound. Another potential direction is the exploration of its potential applications in the field of materials science. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
[Difluoro(isocyanato)methyl]benzene is a versatile compound with potential applications in various fields. Its unique properties make it a valuable tool for organic synthesis and materials science. Further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of [Difluoro(isocyanato)methyl]benzene can be achieved through several methods. One of the most common methods involves the reaction of 1,3-difluorobenzene with phosgene and triethylamine. This reaction leads to the formation of [Difluoro(isocyanato)methyl]benzene in good yield. Another method involves the reaction of 1,3-difluorobenzene with cyanogen chloride and triethylamine. This reaction also leads to the formation of [Difluoro(isocyanato)methyl]benzene in good yield.

Eigenschaften

CAS-Nummer

1644-16-2

Produktname

[Difluoro(isocyanato)methyl]benzene

Molekularformel

C8H5F2NO

Molekulargewicht

169.13 g/mol

IUPAC-Name

[difluoro(isocyanato)methyl]benzene

InChI

InChI=1S/C8H5F2NO/c9-8(10,11-6-12)7-4-2-1-3-5-7/h1-5H

InChI-Schlüssel

WAIWRORXUAQICK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(N=C=O)(F)F

Kanonische SMILES

C1=CC=C(C=C1)C(N=C=O)(F)F

Synonyme

Difluorophenylmethyl isocyanate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.